Cas no 79888-41-8 (3-(5-Propyl-1,3,4-thiadiazol-2-yl)carbamoylpropanoic Acid)
3-(5-Propyl-1,3,4-thiadiazol-2-yl)carbamoylpropanoic Acid Chemical and Physical Properties
Names and Identifiers
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- 4-oxo-4-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]butanoic acid
- EN300-111020
- Z57396193
- 3-[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoicacid
- 4-Hydroxy-4-[(5-propyl-1,3,4-thiadiazol-2-yl)imino]butanoic acid
- SMR000097411
- Butanoic acid, 4-oxo-4-((5-propyl-1,3,4-thiazol-2-yl)amino)-
- CHEMBL1368306
- SR-01000113924
- N-(5-Propyl-1,3,4-thiadiazol-2-yl)succinamic acid
- Succinamic acid, N-(5-propyl-1,3,4-thiadiazol-2-yl)-
- 3-[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid
- AKOS001695489
- EU-0050177
- CS-0222389
- 79888-41-8
- HMS2252C18
- MLS000120555
- SR-01000113924-1
- DTXSID301000818
- 3-(5-Propyl-1,3,4-thiadiazol-2-yl)carbamoylpropanoic Acid
-
- Inchi: 1S/C9H13N3O3S/c1-2-3-7-11-12-9(16-7)10-6(13)4-5-8(14)15/h2-5H2,1H3,(H,14,15)(H,10,12,13)
- InChI Key: DGTVPQPIVDDUAL-UHFFFAOYSA-N
- SMILES: S1C(=NN=C1CCC)NC(CCC(=O)O)=O
Computed Properties
- Exact Mass: 243.06776246g/mol
- Monoisotopic Mass: 243.06776246g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 120Ų
3-(5-Propyl-1,3,4-thiadiazol-2-yl)carbamoylpropanoic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B527053-50mg |
3-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic Acid |
79888-41-8 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B527053-100mg |
3-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic Acid |
79888-41-8 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B527053-500mg |
3-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic Acid |
79888-41-8 | 500mg |
$ 340.00 | 2022-06-07 | ||
| Enamine | EN300-111020-0.05g |
3-[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid |
79888-41-8 | 95% | 0.05g |
$65.0 | 2023-10-27 | |
| Enamine | EN300-111020-0.1g |
3-[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid |
79888-41-8 | 95% | 0.1g |
$96.0 | 2023-10-27 | |
| Enamine | EN300-111020-0.25g |
3-[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid |
79888-41-8 | 95% | 0.25g |
$136.0 | 2023-10-27 | |
| Enamine | EN300-111020-0.5g |
3-[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid |
79888-41-8 | 95% | 0.5g |
$256.0 | 2023-10-27 | |
| Enamine | EN300-111020-1.0g |
3-[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid |
79888-41-8 | 95% | 1g |
$355.0 | 2023-06-10 | |
| Enamine | EN300-111020-2.5g |
3-[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid |
79888-41-8 | 95% | 2.5g |
$697.0 | 2023-10-27 | |
| Enamine | EN300-111020-5.0g |
3-[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid |
79888-41-8 | 95% | 5g |
$1033.0 | 2023-06-10 |
3-(5-Propyl-1,3,4-thiadiazol-2-yl)carbamoylpropanoic Acid Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 3-(5-Propyl-1,3,4-thiadiazol-2-yl)carbamoylpropanoic Acid
Comprehensive Overview of 3-(5-Propyl-1,3,4-thiadiazol-2-yl)carbamoylpropanoic Acid (CAS No. 79888-41-8)
3-(5-Propyl-1,3,4-thiadiazol-2-yl)carbamoylpropanoic Acid (CAS No. 79888-41-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the thiadiazole family, a class of heterocyclic compounds known for their diverse biological activities. The unique structural features of this molecule, including the propyl-thiadiazole moiety and the carbamoylpropanoic acid side chain, contribute to its potential applications in drug development and crop protection.
In recent years, the demand for novel thiadiazole derivatives has surged due to their promising pharmacological properties. Researchers have explored 3-(5-Propyl-1,3,4-thiadiazol-2-yl)carbamoylpropanoic Acid for its potential as an enzyme inhibitor, particularly in targeting metabolic pathways relevant to inflammation and microbial infections. Its carboxylic acid functionality enhances its solubility, making it a candidate for formulation in aqueous-based systems, a critical factor in modern drug design.
The agrochemical industry has also shown interest in this compound, as thiadiazole-based molecules often exhibit herbicidal and fungicidal activities. With the growing emphasis on sustainable agriculture, 3-(5-Propyl-1,3,4-thiadiazol-2-yl)carbamoylpropanoic Acid could play a role in developing next-generation crop protection agents with reduced environmental impact. Its mode of action is hypothesized to involve interference with key enzymatic processes in pests, though further studies are needed to confirm this mechanism.
From a synthetic chemistry perspective, the preparation of CAS No. 79888-41-8 involves multi-step organic reactions, including cyclization and acylation steps. The propyl group at the 5-position of the thiadiazole ring is a notable feature that influences the compound's lipophilicity and binding affinity. Researchers often modify this side chain to optimize the compound's bioactivity, highlighting the versatility of this chemical scaffold.
Analytical characterization of 3-(5-Propyl-1,3,4-thiadiazol-2-yl)carbamoylpropanoic Acid typically employs techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure purity and confirm the structural integrity of the compound, which is crucial for both research and industrial applications. The compound's stability under various pH conditions has also been a topic of investigation, as it affects its shelf life and performance in end-use formulations.
In the context of green chemistry, there is increasing interest in optimizing the synthesis of thiadiazole derivatives like 79888-41-8 to minimize waste and energy consumption. Catalytic methods and solvent-free reactions are among the innovative approaches being explored to produce this compound more sustainably. Such advancements align with global trends toward environmentally friendly chemical manufacturing.
Looking ahead, the potential applications of 3-(5-Propyl-1,3,4-thiadiazol-2-yl)carbamoylpropanoic Acid are vast. Ongoing research may uncover new therapeutic or agricultural uses, particularly as computational modeling and high-throughput screening technologies advance. Its compatibility with bioconjugation techniques also opens doors for targeted delivery systems in medicine, addressing current challenges in precision therapy.
For researchers and industry professionals seeking detailed information on CAS No. 79888-41-8, it is essential to consult peer-reviewed studies and patent literature. The compound's safety profile, regulatory status, and commercial availability are additional factors to consider when evaluating its suitability for specific applications. As with any specialized chemical, proper handling and storage protocols must be followed to ensure safe and effective use.
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